molecular formula C15H11N5OS2 B2746259 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034613-20-0

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2746259
CAS No.: 2034613-20-0
M. Wt: 341.41
InChI Key: UGJBVDUEBYILRG-UHFFFAOYSA-N
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Description

“N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide serves as a crucial intermediate in the synthesis of diverse heterocyclic compounds. Mohareb et al. (2004) synthesized benzo[b]thiophen-2-yl-hydrazonoesters and explored their reactivity towards nitrogen nucleophiles, yielding a variety of heterocyclic derivatives such as pyrazoles, isoxazoles, and pyrimidines (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This indicates the compound's potential in facilitating the construction of complex heterocyclic frameworks, crucial in pharmaceutical chemistry and material science.

Supramolecular Chemistry and Gelators

In the realm of supramolecular chemistry, N-(thiazol-2-yl) benzamide derivatives, closely related to our compound of interest, have been studied for their gelation behavior. Yadav and Ballabh (2020) synthesized a new series of these derivatives and investigated their gelation behavior to understand the influence of methyl functionality and S⋯O interactions (Yadav & Ballabh, 2020). Their research provides insights into how subtle structural changes can significantly impact the physical properties of materials, contributing to the development of new materials with tailored characteristics.

Anticancer Activity

The synthesis of N-benzothiazol-2-yl-amides and their derivatives has been explored for potential biological activities, including anticancer effects. Ravinaik et al. (2021) designed and synthesized a series of substituted N-benzothiazol-2-yl-amides and evaluated their anticancer activity against multiple cancer cell lines, demonstrating moderate to excellent activity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). This underscores the importance of such compounds in the search for new anticancer agents.

Antimicrobial and Antibacterial Properties

Compounds derived from this compound have also been investigated for their antimicrobial and antibacterial properties. Patel and Patel (2015) synthesized a series of heterocyclic benzamide derivatives and evaluated their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Patel & Patel, 2015).

Properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS2/c21-14(15-17-12-3-1-2-4-13(12)23-15)16-7-10-8-20(19-18-10)11-5-6-22-9-11/h1-6,8-9H,7H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJBVDUEBYILRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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